
2-Ethyl-1-nitrobutane
概要
説明
2-Ethyl-1-nitrobutane: is an organic compound with the molecular formula C6H13NO2 It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-nitrobutane can be synthesized through several methods, including:
Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.
Displacement Reactions: Another method involves the reaction of an alkyl halide with nitrite ions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where controlled reaction conditions such as temperature, pressure, and concentration of reactants are maintained to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Ethyl-1-nitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro alcohols or nitro ketones under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium nitrite, alkyl halides.
Major Products Formed:
Reduction: 2-Ethyl-1-aminobutane.
Oxidation: 2-Ethyl-1-nitrobutanol or 2-ethyl-1-nitrobutanone.
Substitution: Various substituted nitroalkanes depending on the substituent used.
科学的研究の応用
2-Ethyl-1-nitrobutane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biocatalysis: The compound can be used in biocatalytic processes involving nitroalkane oxidases and nitronate monooxygenases.
Environmental Studies: It is studied for its role in environmental pollution and its biodegradation by microorganisms.
作用機序
The mechanism of action of 2-ethyl-1-nitrobutane involves its interaction with specific enzymes and molecular targets. For example, nitronate monooxygenases catalyze the oxidation of nitroalkanes to produce nitrite and aldehydes or ketones . This process involves the transfer of electrons and the formation of reactive intermediates, which can further react with other molecules in the environment.
類似化合物との比較
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Comparison: 2-Ethyl-1-nitrobutane is unique due to its specific structure, which includes an ethyl group attached to the nitrobutane backbone. This structural difference can influence its reactivity and the types of reactions it undergoes compared to other nitroalkanes. For instance, the presence of the ethyl group can affect the compound’s steric hindrance and electronic properties, making it more or less reactive in certain chemical reactions .
特性
IUPAC Name |
3-(nitromethyl)pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVOUYYRVRXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


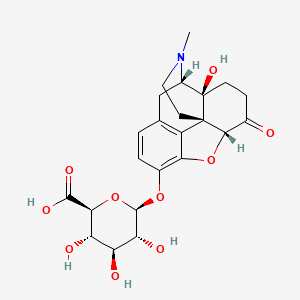
![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)
![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)
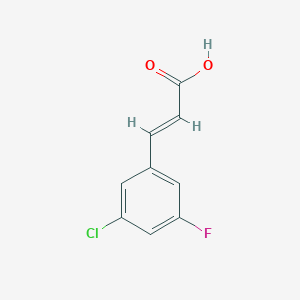
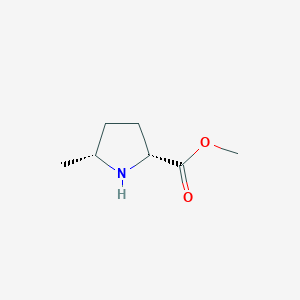
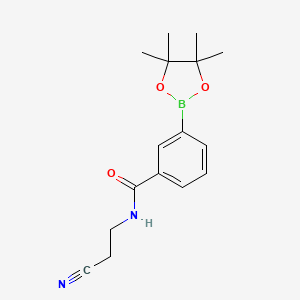
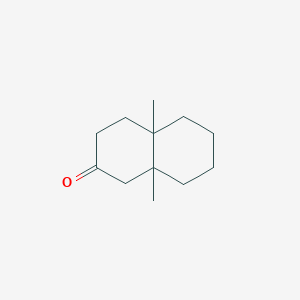
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)
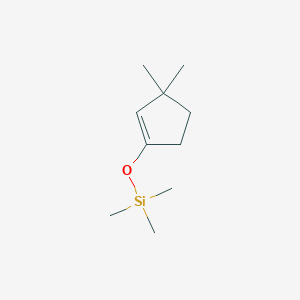
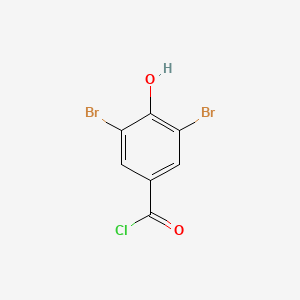
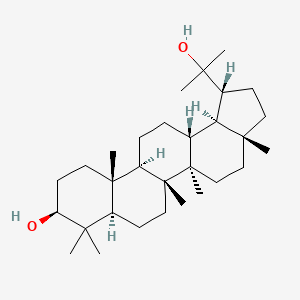
![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)
![4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID](/img/structure/B3331095.png)
